N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(12-4-2-1-3-5-12)17-10-13-11-20(19-18-13)14-6-8-16-9-7-14/h1-9,11H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZZEPRWZIWIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The CuAAC reaction, a cornerstone of click chemistry, is the most widely employed method for constructing the 1,2,3-triazole core in this compound. The process involves a cycloaddition between an alkyne-functionalized benzamide derivative and an azide-containing pyridine precursor. As demonstrated in studies on analogous triazole-linked benzimidazoles, the reaction proceeds via a copper(I)-acetylide intermediate, which reacts with the azide to form a six-membered metallacycle before cyclizing into the triazole product.
For N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, the alkyne component is typically propargyl benzamide, while the azide component is 1-azidopyridin-4-amine. The use of copper(II) acetate (Cu(OAc)₂) as a catalyst in ethanol at 50°C has been shown to achieve yields exceeding 85% without requiring ligands.
Optimization of Reaction Conditions
Key parameters influencing the CuAAC reaction include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Cu(OAc)₂ | Maximizes rate |
| Solvent | Ethanol/Water (9:1) | Enhances solubility |
| Temperature | 50°C | Balances kinetics and stability |
| Reaction Time | 4–6 hours | Prevents side reactions |
Microwave irradiation, as reported in the synthesis of triazole-propanamides, can reduce reaction times to 30 minutes while maintaining yields above 80%. However, this approach requires specialized equipment and may limit scalability.
Multistep Synthesis via Intermediate Formation
Sequential Functionalization of Benzamide
An alternative route involves synthesizing the triazole and pyridine moieties separately before coupling them to the benzamide core. For example:
- Triazole Formation : Reacting propargylamine with 4-azidopyridine under CuAAC conditions yields 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine.
- Benzamide Coupling : The amine intermediate is then acylated with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, achieving 78–82% yield.
This method allows for modular synthesis but introduces additional purification steps, lowering overall efficiency.
Alternative Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates the CuAAC reaction, reducing the time from hours to minutes. For instance, a 30-minute irradiation at 100°C in DMF achieved a 92% yield in a related triazole synthesis. This method is ideal for high-throughput screening but may face challenges in large-scale production due to energy costs.
Solid-Phase Synthesis
Polymer-supported reagents, such as those used in benzothiatriazine-dioxide synthesis, offer advantages in purification. Immobilizing the benzamide component on a resin could streamline intermediate isolation, though this remains speculative for the target compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| CuAAC (Standard) | 85–90 | 4–6 hours | High | 95–98 |
| CuAAC (Microwave) | 88–92 | 0.5 hours | Moderate | 97–99 |
| Multistep Synthesis | 75–82 | 12–18 hours | Moderate | 90–93 |
The CuAAC method outperforms others in yield and scalability, making it the preferred industrial approach. However, multistep synthesis remains valuable for introducing non-standard substituents.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted triazole or pyridine derivatives.
Scientific Research Applications
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Chemical Biology: It can be used in chemical biology to study enzyme functions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cytotoxicity and Anticancer Activity
- Electron-Withdrawing Substituents: Derivatives with halogen atoms (e.g., chloro, fluoro) or cyano groups on the aryl rings exhibit enhanced cytotoxicity. For example, 3-{1-N-(2-Cyanophenyl)-...}methyloxybetulinic acid showed a 5–7-fold increase in potency over betulinic acid against HL-60 leukemia cells . The chloro/fluoro-substituted benzamide in may similarly enhance DNA damage via apoptosis induction.
- Triazole Linker : The 1,2,3-triazole moiety facilitates π-π stacking and hydrogen bonding, critical for binding to biological targets like kinases or DNA .
Antimicrobial Activity
- Hydrophobic Chains: Alkyl chains (e.g., dodecyl in 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide) improve membrane penetration, leading to MIC values of 1–4 µg/mL against bacterial strains .
Structural Flexibility
- Pyridine vs. Benzyl Substituents : Pyridin-4-yl groups (as in the target compound) may enhance solubility and hydrogen-bonding compared to benzyl or aryl substituents (e.g., in ). However, pyridin-3-yl derivatives (e.g., ) could alter binding orientation due to positional isomerism.
Biological Activity
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyridine moiety and an amide functional group. Its molecular formula is , with a molecular weight of 323.35 g/mol. The presence of the triazole ring is crucial as it contributes to the compound's unique biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Triazole : The initial step usually employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to synthesize the triazole intermediate.
- Amidation : The triazole is then reacted with benzoyl chloride or a similar reagent to form the final amide product.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. In a study evaluating several pyridineamide derivatives, compounds containing the triazole fragment showed moderate to potent inhibitory effects against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. Notably, some derivatives achieved IC50 values below 10 µM, indicating strong cytotoxic potential .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | <10 | Potent |
| HeLa | <10 | Potent |
| MCF-7 | <10 | Potent |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The triazole moiety may act as a competitive inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound can bind to specific receptors or proteins within cells, modulating their activity and leading to apoptosis in cancer cells.
- Membrane Interaction : In antimicrobial applications, it disrupts bacterial membranes, leading to cell lysis.
Case Study 1: Anticancer Evaluation
In a recent study conducted by Arafa et al., several derivatives including this compound were evaluated for their anticancer properties using MTT assays. The results indicated that compounds with specific substitutions on the benzamide group enhanced cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Screening
A study focused on the antimicrobial efficacy of this compound revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. These findings suggest its potential role as an alternative therapeutic agent in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
